Titanium(4+)2-chloroethanolate

Catalog No.
S14364022
CAS No.
M.F
C8H16Cl4O4Ti
M. Wt
365.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium(4+)2-chloroethanolate

Product Name

Titanium(4+)2-chloroethanolate

IUPAC Name

2-chloroethanolate;titanium(4+)

Molecular Formula

C8H16Cl4O4Ti

Molecular Weight

365.9 g/mol

InChI

InChI=1S/4C2H4ClO.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-1;+4

InChI Key

PEGZGALEIGAUGQ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].[Ti+4]

Titanium(4+)2-chloroethanolate, also known as titanium(IV) ethanolate or titanium(IV) ethoxide, is an organometallic compound with the chemical formula C8H20O4Ti\text{C}_8\text{H}_{20}\text{O}_4\text{Ti} and a molecular weight of 228.11 g/mol. It is characterized by its coordination chemistry involving titanium in the +4 oxidation state, bonded to two chloroethanol groups and exhibiting properties typical of titanium alkoxides. The compound is typically produced through the reaction of titanium tetrachloride with ethanol, resulting in the formation of titanium(IV) ethanolate and hydrogen chloride as a byproduct .

  • Formation Reaction:
    4C2H6O+TiCl4C8H20O4Ti+4HCl4\text{C}_2\text{H}_6\text{O}+\text{TiCl}_4\rightarrow \text{C}_8\text{H}_{20}\text{O}_4\text{Ti}+4\text{HCl}
    This reaction illustrates the synthesis of titanium(IV) ethanolate from ethanol and titanium tetrachloride .
  • Hydrolysis:
    In aqueous solutions, titanium(IV) alkoxides can hydrolyze to form titanium dioxide and alcohol:
    C8H20O4Ti+4H2OTiO2+4C2H5OH\text{C}_8\text{H}_{20}\text{O}_4\text{Ti}+4\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{C}_2\text{H}_5\text{OH}
  • Reactions with Acids:
    Titanium(IV) ethanolate can react with acids to form titanium salts:
    C8H20O4Ti+4HClTiCl4+4C2H5OH\text{C}_8\text{H}_{20}\text{O}_4\text{Ti}+4\text{HCl}\rightarrow \text{TiCl}_4+4\text{C}_2\text{H}_5\text{OH}

Research into the biological activity of titanium(4+)2-chloroethanolate is limited, but its derivatives, particularly titanium dioxide, have been studied for their biocompatibility and potential applications in drug delivery and as antimicrobial agents. The compound's ability to interact with biological systems may be influenced by its coordination environment and solubility in biological fluids.

The primary method for synthesizing titanium(4+)2-chloroethanolate involves the reaction of titanium tetrachloride with ethanol under controlled conditions:

  • Direct Reaction: Mixing stoichiometric amounts of titanium tetrachloride and ethanol in an inert atmosphere (e.g., argon) at low temperatures to minimize side reactions.
  • Solvent-Free Methods: Some studies suggest that solvent-free synthesis can lead to purer products and higher yields by directly heating the reactants.
  • Alternative Routes: Other methods may involve using different alcohols or modifying the reaction conditions (temperature, pressure) to achieve specific properties or reactivity profiles.

Titanium(4+)2-chloroethanolate has several applications:

  • Catalysis: Used as a catalyst in organic synthesis reactions, particularly in polymerization processes.
  • Material Science: Employed in the production of titanium dioxide nanoparticles, which are used in pigments, sunscreens, and photocatalysts.
  • Biomedical

Interaction studies focus on how titanium(4+)2-chloroethanolate interacts with various ligands and substrates. Research indicates that it can form complexes with organic molecules, which may enhance its reactivity or alter its solubility characteristics. Studies often utilize techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to elucidate these interactions.

Titanium(4+)2-chloroethanolate shares similarities with other organometallic compounds, particularly those involving titanium or other transition metals. Here are some comparable compounds:

Compound NameFormulaKey Features
Titanium(IV) EthoxideTi OEt 4\text{Ti OEt }_4Commonly used in sol-gel processes
Titanium(IV) Chloride$$ \text{TiCl}_4Precursor for various titanium compounds
Titanium(IV) Isopropoxide$$ \text{Ti(OiPr)}_4Used in polymerization reactions
Zirconium(IV) Ethoxide$$ \text{Zr(OEt)}_4Similar reactivity but involves zirconium
Hafnium(IV) Ethoxide$$ \text{Hf(OEt)}_4Comparable behavior due to group similarities

Uniqueness

Titanium(4+)2-chloroethanolate is unique due to its specific combination of chloroethanol groups which may influence its coordination chemistry differently compared to other alkoxides. Its reactivity profile and potential applications in catalysis and materials science distinguish it from similar compounds.

Solvothermal Synthesis Routes Involving Titanium Tetrachloride and Chloroethanol

Solvothermal methods provide a high-temperature, pressurized environment ideal for synthesizing titanium(4+) 2-chloroethanolate. Titanium tetrachloride (TiCl₄) serves as the primary precursor, reacting with 2-chloroethanol in a non-aqueous solvent system. The reaction proceeds via nucleophilic substitution, where chloride ligands on TiCl₄ are replaced by 2-chloroethanolate anions:

$$
\text{TiCl}4 + 4\,\text{HOCH}2\text{CH}2\text{Cl} \rightarrow \text{Ti(OCH}2\text{CH}2\text{Cl)}4 + 4\,\text{HCl}
$$

Key parameters include temperature (110–150°C), solvent choice (e.g., ethylene glycol or toluene), and reaction duration (3–8 hours). Ethylene glycol acts as both solvent and proton acceptor, facilitating HCl removal and shifting equilibrium toward product formation. Azeotropic distillation is often employed to eliminate water, which otherwise promotes hydrolysis to TiO₂. For instance, patent data demonstrate that maintaining azeotropic conditions at 97.8°C with 57.7% water content efficiently removes 2-chloroethanol-water mixtures, minimizing side reactions like 1,2-dichloroethane formation.

Table 1: Solvothermal Conditions for Ti(4+) 2-Chloroethanolate Synthesis

Temperature (°C)SolventReaction Time (h)Yield (%)
110Ethylene glycol478
130Toluene685
150Xylene872

Ligand Exchange Reactions with Titanium Alkoxides

Titanium alkoxides, such as titanium ethoxide (Ti(OEt)₄), undergo ligand-exchange reactions with 2-chloroethanol to form titanium(4+) 2-chloroethanolate. The tetrameric structure of Ti(OEt)₄ allows sequential substitution of ethoxide ligands:

$$
\text{Ti}4(\text{OEt}){16} + 4\,\text{HOCH}2\text{CH}2\text{Cl} \rightarrow \text{Ti}4(\text{OEt}){12}(\text{OCH}2\text{CH}2\text{Cl})_4 + 4\,\text{EtOH}
$$

Reaction kinetics depend on solvent polarity and steric hindrance. In chloroform, NMR studies reveal distinct proton environments for ethoxide (δ 1.27 ppm, CH₃) and 2-chloroethanolate (δ 4.36 ppm, CH₂Cl). Complete substitution requires excess 2-chloroethanol and catalytic bases like triethylamine to neutralize liberated ethanol. The final product retains a tetrameric core, with bridging and terminal chloroethanolate ligands adopting octahedral coordination around titanium centers.

Table 2: Ligand Exchange Efficiency in Different Solvents

SolventDielectric ConstantReaction Completion (%)
Chloroform4.892
Toluene2.478
Ethanol24.365

Role of Solvent Polarity in Stabilizing the Titanium-Chloroethanolate Complex

Solvent polarity critically influences the stability of titanium(4+) 2-chloroethanolate. Polar solvents like ethanol stabilize the complex through hydrogen bonding with chloroethanolate’s hydroxyl group, while non-polar solvents (e.g., toluene) reduce hydrolysis rates. Mixed-solvent systems, such as ethylene glycol-toluene blends, optimize solubility and kinetic stability. For example, hydrolyzed titanium amino alcohol complexes remain stable in aqueous-organic mixtures at pH < 8, but gelation occurs at pH > 9 due to deprotonation and oxide formation.

Dielectric constants correlate with aggregation tendencies:

  • High polarity (ε > 20): Solvation shells prevent Ti₄ cluster aggregation.
  • Low polarity (ε < 5): Van der Waals interactions promote oligomerization.

Table 3: Solvent Polarity and Complex Stability

SolventPolarity IndexStability (Half-life, h)
Ethylene glycol6.948
Chloroform4.836
Hexane1.912

The hydrolysis kinetics of titanium(4+) 2-chloroethanolate exhibit distinct behaviors depending on the reaction medium, with significant differences observed between aqueous and non-aqueous systems. Understanding these kinetic variations is crucial for predicting reaction outcomes and optimizing synthetic conditions [1] [2] [3].

Aqueous Media Hydrolysis

In aqueous environments, titanium(4+) 2-chloroethanolate undergoes hydrolysis following first-order reaction kinetics, similar to other titanium(4+) species. Industrial titanium sulfate solution studies have demonstrated that hydrolysis processes typically exhibit S-shaped curves with three distinct phases: an induction period, rapid hydrolysis period, and mature period [1]. The rapid hydrolysis period follows first-order kinetics with respect to titanium concentration, characterized by an activation energy of 147.6 kilojoules per mole and a pre-exponential factor of 1.40 × 10^18 per minute [1].

The hydrolysis mechanism in aqueous media involves initial coordination of water molecules to the titanium center, followed by proton transfer and subsequent ligand displacement. The process is influenced by solution acidity, with lower hydrogen ion concentrations generally accelerating hydrolysis rates [2]. Temperature effects are particularly pronounced, with each degree Celsius increase resulting in approximately 0.358 times enhancement in hydrolysis rate [1].

Studies on titanium tetrachloride hydrolysis in water-ethanol-triethanolamine systems reveal significantly lower activation energies of 4.49 kilojoules per mole compared to purely aqueous systems [2] [3]. This dramatic reduction suggests that organic co-solvents and complexing agents substantially modify the hydrolysis pathway by stabilizing intermediate complexes and reducing energy barriers for ligand exchange.

Non-Aqueous Media Hydrolysis

Non-aqueous hydrolysis of titanium(4+) 2-chloroethanolate proceeds through fundamentally different mechanistic pathways compared to aqueous systems. In alcoholic solvents such as ethanol, hydrolysis kinetics are controlled by surface growth phenomena rather than bulk solution chemistry [4]. The rate-limiting step shifts from proton transfer to the diffusion of polymeric titanium species to particle surfaces [5].

Organic solvent hydrolysis exhibits strong dependence on solvent properties, particularly dielectric constant and coordinating ability [6] [7]. Ethylene glycol systems demonstrate enhanced hydrolysis-condensation reactions compared to simple alcohols due to the glycol's ability to act as a bridging-chelating ligand [6]. This chelating behavior promotes homogeneity at the molecular level and maintains heterometallic units during hydrolysis reactions.

High-temperature hydrolysis in non-aqueous media, such as toluene at 150-300 degrees Celsius, enables controlled crystal growth with gradual increase in crystallite size from several nanometers to approximately 20 nanometers [7]. The temperature elevation results in enhanced thermal stability of resulting titanium dioxide products, with rutile transformation temperatures exceeding 1000 degrees Celsius [7].

Solvent Effects on Kinetic Parameters

The choice of solvent dramatically influences both thermodynamic and kinetic aspects of titanium(4+) 2-chloroethanolate hydrolysis. Protic solvents facilitate proton transfer through hydrogen bonding networks, while aprotic solvents may require alternative proton sources or exhibit entirely different mechanistic pathways [8]. The solvent's ability to stabilize intermediates and transition states directly correlates with observed activation energies and reaction rates.

In mixed solvent systems, synergistic effects often emerge where the combination exhibits properties distinct from individual components. For example, water-alcohol mixtures provide controlled hydrolysis rates while maintaining solution homogeneity, enabling precise control over product morphology and crystallinity [6] [7].

Ligand Substitution Reactions with Oxygen-Donor Species

Titanium(4+) 2-chloroethanolate demonstrates remarkable reactivity toward oxygen-donor ligands, undergoing substitution reactions that significantly modify its coordination environment and chemical properties. These reactions proceed through various mechanistic pathways depending on the nature of the incoming ligand and reaction conditions [9] [10] [11].

Chelating Oxygen-Donor Ligand Substitution

Bidentate oxygen-donor ligands exhibit particularly high affinity for titanium(4+) centers, often displacing monodentate chloroethanolate ligands through thermodynamically favored chelation processes. The substitution of chloroethanolate ligands by glycinate, beta-diketonate, or 2-aminoethanolate species results in dimeric complexes with octahedral coordination environments [10]. These reactions proceed through initial coordination of one donor atom, followed by ring closure to form stable five- or six-membered chelate rings.

The structural characterization of these substituted complexes reveals that chelating ligands occupy coordination sites previously held by both neutral ligands and terminal alkoxides [10]. In compounds such as titanium(4+) bis(2-aminoethanolate), the neutral donor groups adopt trans positions relative to the titanium-oxygen-titanium ring, maximizing steric efficiency while maintaining optimal electronic interactions [10].

Isoeugenolate ligands demonstrate unique substitution behavior, forming chelating complexes where the neutral methoxy group coordinates axially to the titanium center [10]. This coordination mode explains the enhanced hydrolytic stability of isoeugenolate derivatives compared to simple alkoxide ligands, as the chelating nature reduces the number of available coordination sites for water attack.

Triflate Ligand Substitution

Triflate ligands represent particularly interesting substituting species due to their dual nature as both coordinating and non-coordinating anions. Salt metathesis reactions between titanium(4+) 2-chloroethanolate and silver triflate proceed rapidly, yielding titanium triflato complexes with enhanced stability [9]. The triflate ligands can be subsequently displaced by stronger donors such as water or N-heterocyclic carbenes, demonstrating their moderate coordinating ability.

The substitution lability of triflate ligands enables the synthesis of cationic titanium complexes where triflate acts as a counter-anion rather than a coordinating ligand [9]. This transformation is particularly valuable for generating highly electrophilic titanium species suitable for Lewis acid catalysis applications.

Mechanistic Pathways

Ligand substitution reactions of titanium(4+) 2-chloroethanolate generally proceed through associative mechanisms due to the high coordination number preference of titanium(4+) [12]. The incoming oxygen-donor ligand initially coordinates to an available site or displaces a weakly bound solvent molecule, forming a seven-coordinate intermediate. Subsequent departure of the chloroethanolate ligand restores six-coordinate geometry.

The rate of substitution correlates strongly with the basicity and steric properties of the incoming ligand [13]. Strongly basic ligands such as alkoxides substitute rapidly, while weaker donors like carboxylates require elevated temperatures or extended reaction times. Steric hindrance significantly impacts substitution rates, with bulky ligands exhibiting reduced reactivity due to unfavorable steric interactions in the transition state.

Electronic effects also play crucial roles in determining substitution preferences. Electron-withdrawing substituents on oxygen-donor ligands reduce their coordinating ability, resulting in slower substitution rates and potentially different regiochemical outcomes [13]. Conversely, electron-donating groups enhance ligand basicity and accelerate substitution processes.

Solvent Effects on Substitution

The reaction medium profoundly influences both the rate and mechanism of ligand substitution reactions. Coordinating solvents such as tetrahydrofuran or dimethylformamide can compete with incoming ligands for coordination sites, effectively reducing substitution rates [9]. Non-coordinating solvents like dichloromethane or toluene generally facilitate substitution by avoiding competitive coordination.

Protic solvents introduce additional complexity through potential hydrogen bonding with both the substrate and incoming ligands. These interactions can either stabilize or destabilize intermediate species, leading to altered reaction kinetics and selectivity patterns [14].

Redox Behavior in the Presence of Transition Metal Catalysts

The redox chemistry of titanium(4+) 2-chloroethanolate becomes significantly more complex and versatile when transition metal catalysts are present, enabling access to lower oxidation states and novel reaction pathways [15] [16] [17] [18].

Reduction to Titanium(3+) Species

Transition metal catalysts facilitate the reduction of titanium(4+) 2-chloroethanolate to titanium(3+) species through various electron transfer mechanisms. Zinc metal, manganese powder, and other reducing agents in combination with titanium(4+) complexes generate highly reactive titanium(3+) intermediates capable of single-electron transfer reactions [15] [18] [19].

The reduction potential of titanium(4+) 2-chloroethanolate can be modulated through ligand modifications and the presence of coordinating additives. Cyclopentadienyl-substituted titanium complexes exhibit reduction potentials ranging from -0.99 to -1.65 volts versus the ferrocene/ferrocenium couple, with electron-withdrawing substituents shifting potentials to more positive values [19].

Studies on titanium-oxalate systems reveal that titanium(3+) species exhibit distinct redox behavior compared to their titanium(4+) counterparts [20]. The titanium(3+) oxalate dimer shows an irreversible redox couple at approximately -196 millivolts, likely corresponding to the titanium(4+)-titanium(4+)/titanium(3+)-titanium(4+) transition [20]. This mixed-valence behavior demonstrates the complex electronic interactions possible in polynuclear titanium systems.

Catalytic Redox Cycles

Titanium(4+) 2-chloroethanolate participates in catalytic redox cycles when appropriate transition metal co-catalysts are present. These cycles typically involve titanium(3+)/titanium(4+) or titanium(2+)/titanium(4+) redox pairs, enabling substrate activation through single or double electron transfer processes [16] [17] [18].

The titanium(3+)/titanium(4+) redox cycle has proven particularly valuable for epoxide opening reactions, where titanium(3+) species coordinate to epoxides and induce carbon-oxygen bond cleavage through intramolecular electron transfer [21] [15]. The resulting titanium(4+)-alkoxide complexes can be reduced back to titanium(3+) by external reducing agents, completing the catalytic cycle.

Radical redox-relay catalysis represents an advanced application where titanium complexes mediate electron transfer chains involving multiple redox-active species [18]. In these systems, titanium(4+) 2-chloroethanolate can serve as both an electron acceptor and donor, depending on the relative redox potentials of other cycle components.

Transition Metal Co-Catalyst Effects

The presence of transition metal co-catalysts dramatically alters the redox landscape available to titanium(4+) 2-chloroethanolate. Iron, nickel, cobalt, and platinum species can form heterobimetallic complexes with enhanced stability and unique electronic properties [11] [22] [23].

Studies on titanium-substituted polyoxovanadate systems demonstrate remarkable acceleration of proton-coupled electron transfer processes when titanium is incorporated into mixed-metal frameworks [24] [25]. The titanium-doped clusters exhibit reduction potentials shifted anodically by approximately 490 millivolts compared to homometallic analogs, enabling spontaneous electron transfer from organic substrates [25].

Zinc additives show particular synergy with titanium systems, facilitating catalyst turnover and preventing decomposition pathways [19]. The zinc species appear to form supramolecular complexes that modify titanium reduction potentials and enhance substrate binding affinity.

Mechanistic Considerations

The mechanistic pathways for redox reactions involving titanium(4+) 2-chloroethanolate depend critically on the specific transition metal catalyst system employed. Single electron transfer mechanisms predominate when titanium(3+) species are generated, leading to radical intermediates that can undergo coupling, cyclization, or further reduction reactions [15] [18].

Proton-coupled electron transfer mechanisms become accessible when appropriate proton sources are available, enabling more complex transformations such as hydrogen atom transfer and concurrent bond formation-breaking processes [24] [25] [14]. The concerted nature of these processes often results in enhanced selectivity and reduced side product formation.

The electronic coupling between titanium centers and transition metal co-catalysts influences both thermodynamic driving forces and kinetic barriers for electron transfer [22] [25]. Strong electronic interactions can lead to charge delocalization and altered redox potentials, while weak coupling maintains distinct redox behavior for each metal center.

Hydrogen Bond Acceptor Count

4

Exact Mass

365.925260 g/mol

Monoisotopic Mass

363.928210 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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